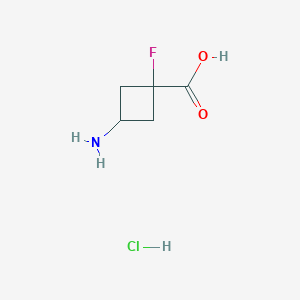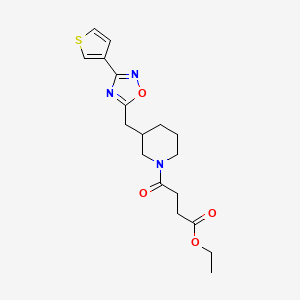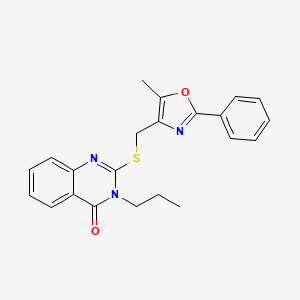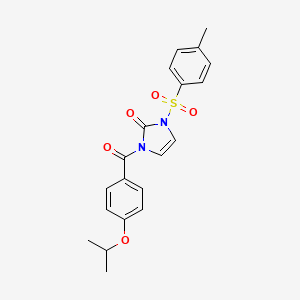
(S)-2-Chloro-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Chloro-3-phenylpropan-1-ol, also known as (S)-CPP, is a chiral alcohol that has been widely used in scientific research due to its unique properties. This compound is commonly synthesized through various methods and has been used in a variety of applications, including as a chiral building block for the synthesis of pharmaceuticals and as a reagent in asymmetric synthesis. In
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis in Pharmaceutical Applications
(S)-2-Chloro-3-phenylpropan-1-ol is utilized in the chemoenzymatic synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. This process involves the kinetic resolution of 3-chloro-1-phenylpropan-1-ol and its conversion into chiral building blocks, which are then used to create the active enantiomers of these antidepressant medications (Liu, Hoff, & Anthonsen, 2000).
Biotransformation in Yeast Cultures
The compound has been studied for its biotransformation in various yeast cultures. These studies focus on the enantioselective reduction of the compound to its alcohol form, observing the different reaction products and their quantities in various yeast strains. This research offers insights into the biochemical pathways and potential industrial applications of yeast-based biotransformations (Janeczko & Kostrzewa-Susłow, 2014).
Friedel-Crafts Alkylation in Organic Synthesis
In organic chemistry, (S)-2-Chloro-3-phenylpropan-1-ol is involved in the Friedel-Crafts alkylation of benzene. This process, using Lewis acid, results in products like diphenylpropane, elucidating the reaction mechanism and its stereochemical aspects. This research is crucial for understanding complex organic synthesis mechanisms (Masuda, Nakajima, & Suga, 1983).
Antimicrobial Applications
There's evidence indicating the potential of 3-phenylpropan-1-ol, a related compound, as an antimicrobial agent. It shows effectiveness against Pseudomonas aeruginosa and may serve as a preservative in oral suspensions and mixtures, highlighting its potential in pharmaceutical and healthcare products (Richards & McBride, 1973).
Catalysis and Reaction Mechanisms
The compound has been studied in the context of various catalytic processes, including dehydrogenation, hydrogenolysis, and hydrogenation reactions. These studies contribute to our understanding of reaction mechanisms and catalysis in organic chemistry, potentially leading to new synthetic methods and industrial applications (Chin, Shin, & Kim, 1988).
Propiedades
IUPAC Name |
(2S)-2-chloro-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGCROHSUMXHQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


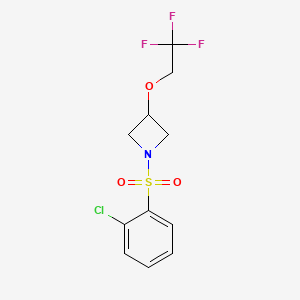
![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
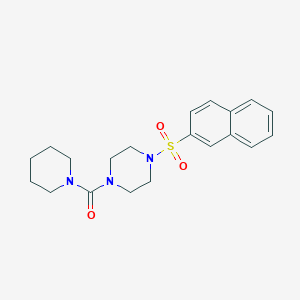
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

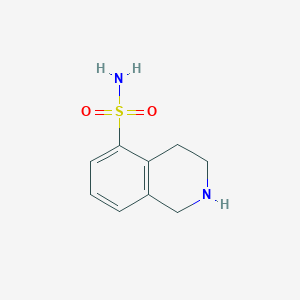
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
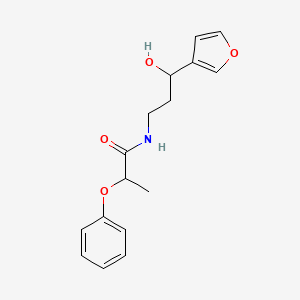
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
